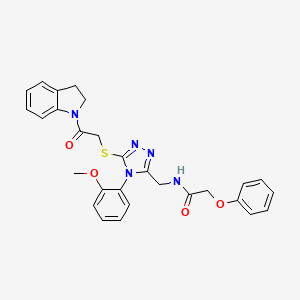
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C28H27N5O4S and its molecular weight is 529.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Indole moiety : Known for its role in various biological activities.
- Triazole ring : Contributes to the compound's antimicrobial and anticancer properties.
- Phenoxyacetamide group : Enhances the compound's pharmacological profile.
The molecular formula is C23H24N4O3S with a molecular weight of 432.5 g/mol.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural features often demonstrate effectiveness against various bacterial strains. The triazole and sulfonamide functionalities in this compound are particularly effective against Gram-positive bacteria.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Aryltriazoles | Triazole ring | Antimicrobial & Anticancer |
| Indole-based Sulfonamides | Indole structure | Anticancer |
| Triazole Derivatives with Morpholine | Morpholine group | Antimicrobial |
Anticancer Activity
The compound has shown promising anticancer properties in various studies. It has been tested against several cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
In vitro assays revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways. The IC50 values for these activities were significantly lower than those of standard chemotherapeutic agents, indicating higher efficacy.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization to achieve high yields and purity. Key steps include:
- Formation of the indole derivative.
- Synthesis of the triazole ring.
- Coupling reactions to form the final phenoxyacetamide structure.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds and found that those with indole and triazole moieties exhibited enhanced activity against resistant bacterial strains.
"The unique combination of functional groups in these compounds allows for a dual mechanism of action that is advantageous in therapeutic applications."
-
Anticancer Mechanisms : Research indicated that derivatives of this compound showed significant cytotoxicity in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
"The synthesized compounds revealed higher antiproliferative activity compared to standard treatments."
- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications to the indole and triazole components can lead to improved biological activity.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-36-24-14-8-7-13-23(24)33-25(17-29-26(34)18-37-21-10-3-2-4-11-21)30-31-28(33)38-19-27(35)32-16-15-20-9-5-6-12-22(20)32/h2-14H,15-19H2,1H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUODXVIRLENMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














